3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which are known for their biological activity and therapeutic potential
Imidazole Derivatives: Known for their broad range of chemical and biological properties, including antimicrobial and anti-inflammatory activities.
Quinolone Derivatives: These compounds are valuable in drug research and development due to their pharmaceutical and biological activities.
Uniqueness
What sets 3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C22H31N3OS |
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Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H31N3OS/c1-22(2,3)14-9-10-17-13(11-14)12-16-18(23)19(27-21(16)25-17)20(26)24-15-7-5-4-6-8-15/h12,14-15H,4-11,23H2,1-3H3,(H,24,26) |
InChI Key |
LUCKAHBUTYENJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCCC4)N |
Origin of Product |
United States |
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